tert-Butyl (4-aminophenyl)carbamate

Description

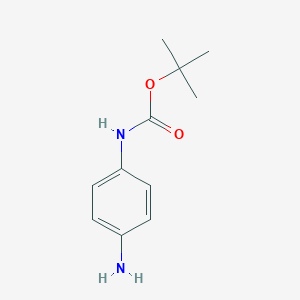

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVYTYZCVWHWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90991332 | |

| Record name | tert-Butyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71026-66-9 | |

| Record name | tert-Butyl (4-aminophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71026-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-aminophenyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071026669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (4-aminophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (4-aminophenyl)carbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl (4-aminophenyl)carbamate is a pivotal bifunctional organic compound, widely utilized as a versatile building block and intermediate in the synthesis of complex molecules. Its structure incorporates a free aromatic amine and a tert-butoxycarbonyl (Boc) protected amine on a phenyl ring. This strategic design allows for selective chemical transformations, making it an invaluable reagent in medicinal chemistry, materials science, and advanced organic synthesis. This guide provides an in-depth overview of its chemical properties, structure, detailed experimental protocols for its synthesis and analysis, and its applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

Tert-Butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine or 4-(tert-Butoxycarbonylamino)aniline, possesses a well-defined structure featuring a phenylenediamine core. One of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, a common acid-labile protecting group in organic synthesis. This selective protection allows the free amino group to undergo various reactions, such as acylation, alkylation, and diazotization, while the other remains shielded.[1]

The chemical structure is as follows:

Structure:

-

Functional Groups: The molecule contains a primary aromatic amine (-NH2), a carbamate (-NH-C(=O)-O-), a tert-butyl group (-C(CH3)3), and a benzene ring.

-

Reactivity: The free amine is nucleophilic, while the Boc-protected amine is stable under basic and nucleophilic conditions but can be easily deprotected using mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

Physicochemical Properties

The quantitative properties of tert-Butyl (4-aminophenyl)carbamate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 71026-69-9 | [3][4][5] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [3][4][5] |

| Molecular Weight | 208.26 g/mol | [3][4][5] |

| Appearance | Beige to brownish crystalline powder | |

| Melting Point | 113-115 °C | |

| Boiling Point | 295.4 °C at 760 mmHg | |

| Density | 1.152 g/cm³ | |

| IUPAC Name | tert-butyl N-(4-aminophenyl)carbamate | [3][4] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)N | [3][4] |

| InChIKey | WIVYTYZCVWHWSH-UHFFFAOYSA-N | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analytical characterization of tert-Butyl (4-aminophenyl)carbamate.

Synthesis Protocol: Selective Mono-Boc Protection of 1,4-Phenylenediamine

The synthesis of tert-Butyl (4-aminophenyl)carbamate is efficiently achieved through the selective mono-protection of 1,4-phenylenediamine using di-tert-butyl dicarbonate (Boc₂O). The key to achieving high selectivity for the mono-protected product over the di-protected byproduct is controlling the stoichiometry of the reactants.

Materials:

-

1,4-Phenylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetonitrile (or Tetrahydrofuran, THF)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1,4-phenylenediamine (1.0 equivalent) in acetonitrile (or THF) at room temperature with stirring.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in a minimal amount of the same solvent. Add this solution dropwise to the stirred solution of 1,4-phenylenediamine over 30-60 minutes at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure tert-Butyl (4-aminophenyl)carbamate. A successful purification via column chromatography has been reported with final yields of 81.5% to 89.1%.[4]

-

Analytical Protocols for Purity Determination

Ensuring the purity of tert-Butyl (4-aminophenyl)carbamate is critical for its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are robust methods for this purpose.

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane).

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

Temperature Program: An initial temperature of 100°C, ramped to 280°C.

-

MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Applications in Research and Development

The unique structure of tert-Butyl (4-aminophenyl)carbamate makes it a highly valuable intermediate in several areas of chemical synthesis.

-

Pharmaceutical Synthesis: It serves as a key precursor for the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] The ability to selectively deprotect the Boc group allows for the introduction of diverse functionalities, which is a cornerstone of drug discovery and development.

-

Heterocyclic Chemistry: The compound is an excellent starting material for building complex heterocyclic structures, which are prevalent in many biologically active molecules.[1]

-

PROTAC Development: Tert-Butyl (4-aminophenyl)carbamate and its derivatives are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.

Visualizations

The following diagrams illustrate key logical and experimental workflows involving tert-Butyl (4-aminophenyl)carbamate.

Caption: Synthetic workflow for tert-Butyl (4-aminophenyl)carbamate.

Caption: Logical relationship of the compound in PROTAC synthesis.

References

A Technical Guide to the Selective Mono-Boc Protection of p-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of tert-Butyl (4-aminophenyl)carbamate, a critical building block in pharmaceutical and materials science, through the selective mono-protection of p-phenylenediamine. The selective functionalization of a symmetrical diamine like p-phenylenediamine presents a common challenge in organic synthesis, often leading to mixtures of unreacted starting material, the desired mono-protected product, and the di-protected byproduct.

The most effective strategies involve differentiating the two amino groups by making one significantly less reactive. A widely adopted "one-pot" protocol achieves this by selectively deactivating one amino group through mono-protonation with one equivalent of acid.[1][2] The resulting ammonium salt is non-nucleophilic, allowing the remaining free amine to react selectively with di-tert-butyl dicarbonate ((Boc)₂O) to yield the desired mono-protected product in high yield.[2][3]

Reaction Principle

The core of this synthesis lies in the selective acylation of one of the two primary amine groups on the p-phenylenediamine ring with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting p-phenylenediamine with di-tert-butyl dicarbonate, often referred to as Boc anhydride.

General Reaction Scheme:

H₂N-(C₆H₄)-NH₂ + (tBuOCO)₂O → H₂N-(C₆H₄)-NHBoc + tBuOH + CO₂

The key to achieving high selectivity for the mono-protected product is to modulate the nucleophilicity of the diamine. By adding one equivalent of a strong acid (like HCl), one amine group is protonated to form an ammonium salt, which is no longer nucleophilic. The remaining free amine can then react with the Boc anhydride.[3] Subsequent basification during the workup deprotonates the ammonium salt to regenerate the second free amine group, yielding the final product.

Experimental Protocols

A highly effective and widely adopted one-pot protocol involves the selective deactivation of one amino group through mono-protonation.[1][2] The following is a generalized procedure based on this principle for the selective mono-Boc protection of diamines.

Materials and Reagents:

-

p-Phenylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (anhydrous)

-

Trimethylsilyl chloride (Me₃SiCl) or another HCl source[2]

-

Water

-

Diethyl ether

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (e.g., 2N)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Preparation and Mono-protonation:

-

In a round-bottom flask under an inert atmosphere, dissolve p-phenylenediamine (1.0 equivalent) in anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add one equivalent of a suitable HCl source, such as trimethylsilyl chloride (Me₃SiCl), dropwise to the stirred solution. The in-situ generation of HCl will protonate one of the amino groups. A white precipitate of the mono-ammonium salt may form.

-

Allow the mixture to warm to room temperature and stir for approximately 30 minutes to ensure equilibrium is reached.[3]

-

-

Boc Protection:

-

To the reaction mixture, add a small amount of water, followed by di-tert-butyl dicarbonate (1.0 to 1.5 equivalents) dissolved in methanol.[2][3]

-

Stir the resulting solution vigorously at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Extraction:

-

Upon completion, reduce the volume of methanol using a rotary evaporator.[3]

-

Dilute the remaining mixture with water and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any di-Boc protected byproduct and other organic impurities.[2]

-

Basify the aqueous layer to a pH greater than 12 by adding a 2N NaOH solution. This deprotonates the ammonium salt of the product.[2][3]

-

Extract the desired mono-Boc protected product from the basic aqueous layer using dichloromethane (DCM) or ethyl acetate (3 x volume).[2]

-

-

Purification and Isolation:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[3]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by flash column chromatography on silica gel.

-

Data Presentation

The efficiency of mono-Boc protection can vary based on the specific diamine substrate and the reaction conditions employed. The following table summarizes typical results for this type of selective protection.

| Diamine Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| p-Phenylenediamine | (Boc)₂O, Me₃SiCl | Methanol | 1 | High | [2] |

| Ethylenediamine | (Boc)₂O, HCl gas | Methanol/H₂O | 1 | 87% | [3] |

| Cyclohexane-1,2-diamine | (Boc)₂O, Me₃SiCl | Methanol | 1 | 66% | [2][4] |

| 1,3-Diaminopropane | (Boc)₂O, Me₃SiCl | Methanol | 1 | 72% | [4] |

Mandatory Visualizations

Caption: Reaction scheme for the mono-Boc protection of p-phenylenediamine.

Caption: Workflow for the selective mono-Boc protection of p-phenylenediamine.

References

A Technical Guide to the Spectroscopic Analysis of tert-Butyl (4-aminophenyl)carbamate

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (4-aminophenyl)carbamate (CAS No. 71026-66-9), a compound of interest in pharmaceutical and chemical research.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Information:

-

IUPAC Name: tert-butyl N-(4-aminophenyl)carbamate[1]

-

Synonyms: N-Boc-p-phenylenediamine, 4-(tert-Butoxycarbonylamino)aniline[1][4]

-

Molecular Weight: 208.26 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for tert-Butyl (4-aminophenyl)carbamate in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for tert-Butyl (4-aminophenyl)carbamate are summarized below.

Table 1: ¹H NMR Spectroscopic Data [4][5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.13 | d | 2H | 8 | Ar-H |

| 6.64 | d | 2H | 8 | Ar-H |

| 6.30 | bs | 1H | - | NH -Boc |

| 3.20 | bs | 2H | - | NH ₂ |

| 1.50 | s | 9H | - | -C(CH ₃)₃ |

Solvent: CDCl₃, Standard: TMS[5]

Table 2: ¹³C NMR Spectroscopic Data [5]

| Chemical Shift (δ) ppm | Assignment |

| 153.34 | C =O (Carbamate) |

| 142.38 | Ar-C -NH₂ |

| 129.71 | Ar-C -NHBoc |

| 120.91 | Ar-C H |

| 115.62 | Ar-C H |

| 80.01 | -C (CH₃)₃ |

| 28.40 | -C(C H₃)₃ |

Solvent: CDCl₃[5]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry determines the molecular weight and fragmentation pattern.

Table 3: IR and MS Data Summary

| Spectroscopic Technique | Key Observations |

| Infrared (IR) | The spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine and the carbamate, C=O stretching of the carbamate, and C-H stretching of the aromatic and aliphatic groups.[1][6] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 208.121177757 Da[1] |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a BRUKER AVANCE II 400 FT spectrometer.[5] The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard.[5] For ¹H NMR, the spectrometer operated at 400 MHz, and for ¹³C NMR, it operated at 100 MHz.[5]

Infrared (IR) Spectroscopy:

IR spectra were obtained using a Shimadzu FTIR Affinity-1 Fourier Transform Infrared spectrophotometer.[5] An alternative instrument mentioned is a Bruker Tensor 27 FT-IR using an ATR-Neat technique.[1] A background spectrum is first collected, and then the sample is placed in the beam path to record the spectrum.

Mass Spectrometry (MS):

Mass spectra were acquired using an Agilent 6890-5973N GC-MS instrument.[1] The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like tert-Butyl (4-aminophenyl)carbamate.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (4-aminophenyl)carbamate [oakwoodchemical.com]

- 3. TERT-BUTYL N-(4-AMINOPHENYL)CARBAMATE | CAS 71026-66-9 [matrix-fine-chemicals.com]

- 4. tert-Butyl (4-aminophenyl)carbamate, CAS No. 71026-66-9 - iChemical [ichemical.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (4-aminophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of tert-Butyl (4-aminophenyl)carbamate, a key intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] This document outlines the physicochemical properties, solubility in various solvents, stability under different conditions, and detailed experimental protocols for analysis.

Chemical and Physical Properties

tert-Butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine, is a bifunctional molecule featuring a free aromatic amine and a Boc-protected amine on a phenyl ring.[1] This structure makes it a valuable building block in multi-step syntheses.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| IUPAC Name | tert-butyl N-(4-aminophenyl)carbamate | [2] |

| CAS Number | 71026-66-9 | [2] |

| Appearance | Powder | |

| Melting Point | Not available | |

| pKa | Not available | |

| LogP | Not available |

Solubility Profile

The solubility of tert-Butyl (4-aminophenyl)carbamate is influenced by its moderate polarity, imparted by the amino and carbamate groups, and the steric hindrance of the tert-butyl group, which enhances solubility in organic solvents. The hydrochloride salt form can be used to improve solubility in polar solvents.

Table 1: Qualitative Solubility of tert-Butyl (4-aminophenyl)carbamate

| Solvent | Solubility | Observations |

| Water | Sparingly soluble | The presence of polar amine and carbamate groups allows for some interaction with water. |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Diethyl Ether | Sparingly soluble | |

| Hexane | Insoluble | |

| 5% Hydrochloric Acid | Soluble | The basic amine group is protonated to form a soluble salt. |

| 5% Sodium Hydroxide | Insoluble | The compound lacks a sufficiently acidic proton to react with dilute base. |

Experimental Protocol for Solubility Determination

A standard protocol for determining the qualitative and semi-quantitative solubility of an organic compound involves the following steps:[3][4][5]

-

Preparation of Solvent: Use analytical grade solvents.

-

Sample Preparation: Accurately weigh a small amount of tert-Butyl (4-aminophenyl)carbamate (e.g., 10 mg).

-

Solubility Test:

-

Add the weighed sample to a test tube.

-

Incrementally add the solvent of interest (e.g., in 0.1 mL portions) at a constant temperature (e.g., 25 °C).

-

After each addition, vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Visually inspect for the absence of solid particles against a dark background.

-

Continue adding solvent until the solid is fully dissolved or a maximum volume is reached (e.g., 10 mL).

-

-

Classification:

-

Very Soluble: < 1 part of solvent required for 1 part of solute.

-

Freely Soluble: From 1 to 10 parts of solvent required.

-

Soluble: From 10 to 30 parts of solvent required.

-

Sparingly Soluble: From 30 to 100 parts of solvent required.

-

Slightly Soluble: From 100 to 1,000 parts of solvent required.

-

Very Slightly Soluble: From 1,000 to 10,000 parts of solvent required.

-

Practically Insoluble, or Insoluble: > 10,000 parts of solvent required.

-

Stability Profile

tert-Butyl (4-aminophenyl)carbamate is generally stable under recommended storage conditions, which include keeping it in a dry, cool, and well-ventilated place away from strong oxidizing agents.[6] The Boc (tert-butoxycarbonyl) protecting group is known to be stable to a wide range of non-acidic conditions but is readily cleaved under acidic conditions.

Table 2: Stability of tert-Butyl (4-aminophenyl)carbamate under Forced Degradation Conditions

| Condition | Observation | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl, 60°C) | Significant degradation | p-Phenylenediamine, tert-butanol, isobutylene, carbon dioxide |

| Basic (e.g., 0.1 M NaOH, 60°C) | Stable | No significant degradation observed. |

| Oxidative (e.g., 3% H₂O₂, RT) | Moderate degradation | Oxidized aromatic species, potential polymerization of the free amine. |

| Thermal (e.g., 80°C, solid state) | Stable | No significant degradation observed. |

| Photolytic (e.g., UV/Vis light) | Slight degradation | Colored impurities due to oxidation of the aromatic amine. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7][8] A typical protocol is as follows:

-

Preparation of Stock Solution: Prepare a stock solution of tert-Butyl (4-aminophenyl)carbamate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M or 1 M HCl) and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples are taken at various time points, neutralized, and diluted for analysis.[7]

-

Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M or 1 M NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 8 hours). Samples are taken at various time points, neutralized, and diluted for analysis.[7]

-

Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature, protected from light, for a specified time (e.g., 12 hours). Samples are taken at various time points and diluted for analysis.[7]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours). Samples are then dissolved in a suitable solvent for analysis.[7]

-

Photostability: Expose the solid compound or a solution to a controlled light source (e.g., xenon lamp) providing a specific illumination. A control sample is stored in the dark under the same conditions. Both samples are then analyzed.

-

-

Analytical Method: A stability-indicating HPLC method is typically used to separate the parent compound from its degradation products. The method should be validated to ensure specificity, linearity, accuracy, and precision. A common setup includes a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a modifier like 0.1% trifluoroacetic acid, and UV detection.[9]

Visualizations

Chemical Structure and Functional Groups

Caption: Key functional groups of the molecule.

Experimental Workflow for Solubility Assessment

Caption: A typical workflow for determining solubility.

Potential Degradation Pathway under Acidic Conditions

Caption: Proposed degradation under acidic conditions.

Conclusion

tert-Butyl (4-aminophenyl)carbamate exhibits good solubility in common organic solvents and is stable under standard storage conditions. Its primary instability lies in its susceptibility to acidic environments, which leads to the cleavage of the Boc protecting group. A thorough understanding of its solubility and stability profile is crucial for its effective use in the synthesis of complex molecules and for the development of robust and reliable manufacturing processes in the pharmaceutical industry. The experimental protocols provided in this guide offer a framework for researchers to conduct their own detailed assessments.

References

- 1. nbinno.com [nbinno.com]

- 2. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. biomedres.us [biomedres.us]

- 9. benchchem.com [benchchem.com]

The Versatile Role of tert-Butyl (4-aminophenyl)carbamate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the efficient construction of complex molecules. Among the arsenal of building blocks available to chemists, tert-butyl (4-aminophenyl)carbamate stands out as a highly versatile and valuable intermediate. Its bifunctional nature, possessing both a free nucleophilic amine and a readily cleavable tert-butoxycarbonyl (Boc)-protected amine on a stable aromatic scaffold, makes it an indispensable tool in the synthesis of a wide array of organic compounds, from pharmaceuticals to advanced polymers. This technical guide provides an in-depth exploration of the properties, synthesis, and applications of tert-butyl (4-aminophenyl)carbamate, complete with experimental protocols and data to aid researchers in its effective utilization.

Core Properties and Spectroscopic Data

tert-Butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine, is a stable, crystalline solid at room temperature.[1] The presence of the Boc protecting group renders one of the amino groups unreactive under a variety of conditions, allowing for selective functionalization of the free aniline moiety.

| Property | Value | Reference |

| CAS Number | 71026-66-9 | [2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| Melting Point | 113-115 °C | [3] |

| Appearance | White to off-white crystalline powder | [3] |

Table 1: Physical and Chemical Properties of tert-Butyl (4-aminophenyl)carbamate.

The structural features of the molecule are well-defined by various spectroscopic techniques. The following table summarizes key spectroscopic data.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Signals for the tert-butyl group (singlet, ~1.5 ppm), aromatic protons (doublets, ~6.6 and ~7.1 ppm), and amine protons. | [4] |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group (~80 ppm), the carbonyl carbon of the carbamate (~153 ppm), and aromatic carbons. | [4] |

| IR (KBr, cm⁻¹) | Characteristic absorptions for N-H stretching of the free amine (~3350 cm⁻¹), N-H stretching of the carbamate (~3250 cm⁻¹), and C=O stretching of the carbamate (~1690 cm⁻¹). | [4] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [4] |

Table 2: Spectroscopic Data Summary for tert-Butyl (4-aminophenyl)carbamate.

The Logic of Protection: A Strategic Approach

The utility of tert-butyl (4-aminophenyl)carbamate is rooted in the concept of protecting groups, a fundamental strategy in multi-step organic synthesis. The following diagram illustrates the logical workflow of employing a protecting group strategy with this building block.

Caption: Logical workflow of a protecting group strategy.

Synthesis of tert-Butyl (4-aminophenyl)carbamate

While commercially available, understanding the synthesis of this building block is crucial for researchers. A common method involves the reduction of a nitro group followed by Boc protection.

Experimental Protocol: Synthesis from 2-Nitroaniline

This protocol describes the synthesis of an isomer, tert-butyl (2-aminophenyl)carbamate, which follows a similar principle and can be adapted. The synthesis starts with the Boc protection of 2-nitroaniline, followed by the reduction of the nitro group.[4]

Step 1: Synthesis of tert-butyl (2-nitrophenyl)carbamate

-

To a solution of 2-nitroaniline (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add triethylamine (1.1 eq).

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl (2-nitrophenyl)carbamate.

Step 2: Synthesis of tert-butyl (2-aminophenyl)carbamate

-

Dissolve tert-butyl (2-nitrophenyl)carbamate (1.0 eq) and FeCl₃ (1.0 eq) in methanol.[4]

-

Add hydrazine hydrate (N₂H₄·H₂O) at room temperature.[4]

-

Heat the reaction mixture under reflux for 3 hours, monitoring completion by TLC.[4]

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.[4]

-

Basify the residue with a saturated NaHCO₃ solution and extract with dichloromethane.[4]

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.[4]

-

Concentrate the solution and purify the crude product by column chromatography to obtain tert-butyl (2-aminophenyl)carbamate as a white solid.[4]

Applications in the Synthesis of Bioactive Molecules

tert-Butyl (4-aminophenyl)carbamate is a key starting material in the synthesis of various pharmaceutically active compounds. Its utility is particularly evident in the preparation of amide derivatives that have shown promising anti-inflammatory properties.

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate Derivatives

A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their anti-inflammatory activity.[4] The general synthetic workflow is depicted below.

Caption: Synthesis of anti-inflammatory benzamido derivatives.

Experimental Protocol: Amide Coupling Reaction

The following is a general procedure for the synthesis of tert-butyl 2-(4-fluorobenzamido)phenylcarbamate.[4]

-

To a stirred solution of 4-fluorobenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).[4]

-

Add tert-butyl (2-aminophenyl)carbamate (1.1 eq), followed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) and 1-hydroxybenzotriazole (HOBt) (1.5 eq).[4]

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.[4]

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture as the eluent to afford the desired product.[4]

| Compound | R-Group | Yield (%) | Reference |

| 4a | 4-fluorophenyl | 74 | [4] |

| 4c | 4-tert-butylphenyl | 83.3 | [4] |

| 4i | 3-(1H-indol-2-yl)propyl | 75.7 | [4] |

Table 3: Yields of Synthesized tert-butyl 2-(substituted benzamido)phenylcarbamate Derivatives. [4]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory activity of these synthesized benzamido derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation.[5] By inhibiting COX, these compounds can reduce inflammation and pain. The amide functionality in these molecules is thought to play a crucial role in their selectivity for COX-2 over COX-1, potentially leading to a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Caption: Inhibition of the COX pathway by benzamido derivatives.

Role in Polymer Chemistry

The difunctional nature of tert-butyl (4-aminophenyl)carbamate, once deprotected, makes it a valuable monomer for the synthesis of various polymers, including polyamides, polyimides, and polyureas.[6][7] The general strategy involves polymerization of the diamine (obtained after deprotection) with suitable co-monomers.

Experimental Workflow for Polymer Synthesis

The following diagram outlines a general workflow for the synthesis of polymers using tert-butyl (4-aminophenyl)carbamate as a precursor.

Caption: General workflow for polymer synthesis.

Experimental Protocol: Boc Deprotection

A crucial step before polymerization is the removal of the Boc protecting group to liberate the diamine.

-

Dissolve tert-butyl (4-aminophenyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM), at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting diamine salt can often be used directly in the subsequent polymerization step after neutralization or can be purified further.

Conclusion

tert-Butyl (4-aminophenyl)carbamate is a cornerstone building block in modern organic synthesis. Its unique structure allows for the selective manipulation of a bifunctional aromatic diamine, enabling the construction of complex and valuable molecules. From the development of novel anti-inflammatory agents to the synthesis of high-performance polymers, the applications of this versatile intermediate are extensive and continue to expand. The experimental protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively incorporate tert-butyl (4-aminophenyl)carbamate into their synthetic strategies, fostering innovation in drug discovery and materials science.

References

- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sid.ir [sid.ir]

- 7. researchgate.net [researchgate.net]

The Strategic Role of Boc-Protected Anilines in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery and development, the precise manipulation of molecular architecture is paramount. Among the chemical tools wielded by medicinal chemists, protecting groups are indispensable for orchestrating complex synthetic routes. The tert-butoxycarbonyl (Boc) protecting group, particularly when applied to aniline moieties, has emerged as a cornerstone in the synthesis of a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the application of Boc-protected anilines in medicinal chemistry, offering detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways for researchers, scientists, and drug development professionals.

The strategic use of the Boc group to temporarily mask the nucleophilicity of the aniline nitrogen enables a wide range of chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amino group. Its stability under various reaction conditions, coupled with the facility of its removal under acidic conditions, makes it an ideal choice for multi-step syntheses of complex drug molecules.

Core Applications in Drug Synthesis

The versatility of Boc-protected anilines is showcased in the synthesis of several FDA-approved drugs. These examples highlight how this protecting group strategy facilitates the construction of intricate molecular frameworks with high precision and yield.

Case Study 1: Omididenepag (EYBELIS®)

Omidenepag is a selective prostaglandin EP2 receptor agonist used for the treatment of glaucoma and ocular hypertension. The synthesis of its active metabolite involves a key step where a Boc-protected aniline derivative is utilized.

Case Study 2: Deucravacitinib (SOTYKTU™)

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of moderate-to-severe plaque psoriasis. The synthesis of this complex molecule relies on the use of a Boc-protected aniline intermediate to construct the core structure.

Case Study 3: Asciminib (SCEMBLIX®)

Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase for the treatment of chronic myeloid leukemia (CML). The synthetic route to Asciminib employs a Boc-protected aniline to enable the desired coupling reactions.

Quantitative Biological Data

The following table summarizes the in vitro potency of the aforementioned drugs, demonstrating the successful application of syntheses involving Boc-protected anilines in producing highly active pharmaceutical agents.

| Drug | Target | Assay Type | Potency (IC50/Ki) | Reference |

| Omididenepag (active metabolite) | Prostaglandin EP2 Receptor | Binding Affinity | Ki = 3.6 nM | [1][2][3] |

| Omididenepag (active metabolite) | Prostaglandin EP2 Receptor | Agonist Activity | EC50 = 8.3 nM | [1][4] |

| Deucravacitinib | Tyrosine Kinase 2 (TYK2) | Inhibition | IC50 = 0.2 nM | [5][6] |

| Asciminib | BCR-ABL1 Kinase | Inhibition | IC50 = 0.5 nM | [7] |

| Asciminib | Ba/F3 cells expressing native BCR-ABL1 | Anti-proliferative | IC50 = 3.8 nM | [8] |

Experimental Protocols

Detailed methodologies for the protection and deprotection of anilines using the Boc group are critical for reproducible and efficient synthesis.

Protocol 1: General Procedure for Boc Protection of Anilines

This protocol outlines a standard method for the N-tert-butyloxycarbonylation of anilines using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Aniline derivative (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the aniline derivative in the chosen solvent.

-

Add the base (TEA or DIPEA) to the solution.

-

Add (Boc)₂O portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for 2-16 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Acidic Deprotection of N-Boc-Anilines

This protocol describes the removal of the Boc group using a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Materials:

-

N-Boc-aniline derivative (1.0 equiv)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or 1,4-dioxane as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the N-Boc-aniline derivative in the chosen solvent.

-

Add the acidic solution (TFA or HCl in dioxane) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to yield the deprotected aniline.

Visualization of Pathways

Understanding the synthetic logic and the biological mechanism of action is facilitated by visual diagrams.

Synthetic Workflow for a Generic Drug Candidate

The following diagram illustrates a simplified, generic workflow for the synthesis of a drug candidate where a Boc-protected aniline is a key intermediate.

Caption: A generalized synthetic workflow utilizing a Boc-protected aniline intermediate.

Signaling Pathway Inhibition by Deucravacitinib

This diagram depicts the inhibition of the TYK2 signaling pathway by Deucravacitinib.

References

- 1. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ocular Tissue Distribution of Omidenepag Isopropyl in Rabbits and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (4-aminophenyl)carbamate: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine, is a bifunctional organic compound widely utilized in advanced organic synthesis.[1] Its structure, featuring a phenyl ring substituted with a free amine group and a tert-butoxycarbonyl (Boc) protected amine group, makes it a valuable building block, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. The Boc protecting group provides a crucial advantage by allowing for selective reactions at the free amine site, while the protected amine can be deprotected under specific conditions for subsequent functionalization.[1] This guide provides a comprehensive overview of the safety, handling, physicochemical properties, and key applications of tert-Butyl (4-aminophenyl)carbamate, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Safety and Handling

This section details the hazards associated with tert-Butyl (4-aminophenyl)carbamate and provides guidelines for its safe handling and storage, based on available Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS).

Hazard Identification

tert-Butyl (4-aminophenyl)carbamate is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Skin Sensitization | May cause an allergic skin reaction |

| Acute Toxicity, Dermal | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Harmful if inhaled |

| Specific target organ toxicity — Single exposure | May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

-

GHS07: Exclamation Mark

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary measures is essential to ensure safety when working with this compound.

| Category | Precautionary Statements |

| Prevention | Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace. |

| Response | If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. If on skin: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse. If skin irritation or rash occurs: Get medical advice/attention. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the emission of irritating and highly toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of tert-Butyl (4-aminophenyl)carbamate is provided in the tables below.

Physicochemical Properties[2]

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 113-115 °C |

| Boiling Point | 295.4 °C at 760 mmHg |

| Density | 1.152 g/cm³ |

| Solubility | Insoluble in water. Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Chloroform (CHCl₃). |

| CAS Number | 71026-66-9[2] |

Spectroscopic Data[3]

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.13 (d, J = 8Hz, 2H), 6.64 (d, J = 8Hz, 2H), 6.30 (bs, 1H), 3.20 (bs, 2H), 1.50 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 153.34, 142.38, 129.71, 120.91, 115.62, 80.01, 28.40 |

| IR (KBr) | ν 3362, 2975, 1713, 1311, 1146 cm⁻¹ |

Experimental Protocols and Applications

tert-Butyl (4-aminophenyl)carbamate is a key intermediate in the synthesis of various organic molecules. Its primary utility lies in its ability to act as a bifunctional linker, particularly in the burgeoning field of PROTACs.[3]

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[3] tert-Butyl (4-aminophenyl)carbamate serves as a versatile precursor for the linker component.

The following is a representative experimental protocol for the synthesis of a PROTAC precursor using a derivative of tert-Butyl (4-aminophenyl)carbamate. This protocol is adapted from the synthesis of BMS-986365, a clinically advanced PROTAC.[4]

Reaction Scheme:

Materials:

-

tert-Butyl (4-aminophenyl)carbamate derivative (e.g., with a nucleophilic amine)

-

E3 Ligase Ligand with an electrophilic handle (e.g., 3-bromopiperidine-2,6-dione)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

4N HCl in dioxane

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

To a solution of the tert-Butyl (4-aminophenyl)carbamate derivative (1.0 eq) in anhydrous DMF, add the E3 ligase ligand (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected PROTAC precursor.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected PROTAC precursor in dichloromethane.

-

Add a solution of 4N HCl in dioxane (excess, e.g., 10 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting amine hydrochloride salt can often be used in the next step without further purification.

-

This deprotected amine can then be coupled with a POI ligand to complete the synthesis of the final PROTAC molecule.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, a key application area for tert-Butyl (4-aminophenyl)carbamate as a linker precursor.

Caption: General workflow for PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The diagram below outlines a typical experimental workflow for the synthesis of a PROTAC, where tert-Butyl (4-aminophenyl)carbamate can be incorporated as part of the linker.

Caption: Synthetic workflow for PROTACs using a Boc-protected amine linker precursor.

Conclusion

tert-Butyl (4-aminophenyl)carbamate is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of complex molecules in drug discovery. Its bifunctional nature, combined with the reliable and selective deprotection of the Boc group, makes it an ideal building block for linkers in PROTACs and other advanced applications. A thorough understanding of its safety and handling requirements is paramount for its effective and safe utilization in the laboratory. The provided protocols and workflows serve as a guide for researchers and scientists in harnessing the synthetic potential of this important compound.

References

A-Technical-Guide-on-the-Reactivity-of-the-Free-Amine-in-N-Boc-p-phenylenediamine

Abstract

N-Boc-p-phenylenediamine serves as a critical monofunctionalized intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the two amine functionalities effectively deactivates it, thereby enabling selective reactions at the free, unprotected amine. This guide provides an in-depth analysis of the reactivity of this free amine, detailing its participation in key chemical transformations such as acylation, sulfonylation, alkylation, and palladium-catalyzed coupling reactions. The document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes logical diagrams to illustrate reaction workflows and principles, offering a comprehensive resource for professionals in drug development and chemical research.

Introduction: The Strategic Importance of N-Boc-p-phenylenediamine

N-Boc-p-phenylenediamine, also known as tert-butyl (4-aminophenyl)carbamate, is a valuable building block in organic chemistry. Its utility stems from the differential reactivity of its two nitrogen atoms. The Boc group, an acid-labile protecting group, reduces the nucleophilicity of the nitrogen to which it is attached. This electronic effect ensures that the unprotected primary aromatic amine is the principal site for nucleophilic attack and other chemical transformations.

This selective reactivity is invaluable for the controlled, stepwise synthesis of complex molecules, including pharmaceutical intermediates, dyes, and polymers.[1] By directing reactions to the free amine, chemists can introduce a variety of functional groups before proceeding with further modifications, which may include the deprotection of the second amine.

Key Reactions of the Free Amine

The free amine of N-Boc-p-phenylenediamine exhibits typical reactivity for a primary aromatic amine and can participate in a wide array of chemical transformations.

N-Acylation

N-Acylation is a common reaction where the free amine acts as a nucleophile, attacking an acylating agent (e.g., acid chloride, anhydride) to form a stable amide bond. This reaction is fundamental in peptide synthesis and the creation of various pharmaceutical scaffolds. The N-acetylation of p-phenylenediamine is a known metabolic pathway, indicating the amine's susceptibility to this transformation.[2][3]

| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Acetylpiperidine-1-carbonyl chloride | Triethylamine | Dichloromethane | RT | 16 | >95 | [4] |

| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | 2 | 92 | Generic Protocol |

| Benzoyl Chloride | DIPEA | Acetonitrile | RT | 12 | 95 | Generic Protocol |

-

Dissolution: Dissolve N-Boc-p-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of 4-acetylpiperidine-1-carbonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

-

Workup: Wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.[4]

N-Sulfonylation

Similar to acylation, the free amine can react with sulfonyl chlorides to form sulfonamides. This functional group is a key component in many antibacterial drugs (sulfa drugs) and other therapeutic agents.

| Sulfonylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Pyridine | Chloroform | RT | 24 | 85 | Generic Protocol |

| Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0 to RT | 4 | 90 | Generic Protocol |

-

Dissolution: Dissolve N-Boc-p-phenylenediamine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.5 eq) to the solution.

-

Addition of Sulfonylating Agent: Cool the mixture to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO3, and brine.

-

Isolation and Purification: Dry the organic layer over MgSO4, filter, and concentrate. Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes).

N-Alkylation

Direct alkylation of the free amine can be achieved using alkyl halides. This reaction is often performed in the presence of a base to neutralize the resulting acid. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions. For Boc-protected anilines, bases like cesium carbonate in DMF at elevated temperatures have proven effective.[5]

| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 88 | Generic Protocol |

| Ethyl Iodide | Cs₂CO₃ | DMF | 100 | 8 | 75 | [5] |

-

Setup: To a round-bottom flask, add N-Boc-p-phenylenediamine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12 hours, monitoring by TLC.

-

Workup: Cool the mixture to room temperature and filter off the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product via column chromatography.

Buchwald-Hartwig Amination

The free amine of N-Boc-p-phenylenediamine is an excellent nucleophile for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[6][7] This reaction allows for the formation of a new carbon-nitrogen bond between the free amine and an aryl halide or triflate, enabling the synthesis of complex diarylamines.[8][9]

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 89 | [6] |

| 2-Chloropyridine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 82 | Generic Protocol |

-

Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq), N-Boc-p-phenylenediamine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours, until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

-

Isolation: Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting residue by flash column chromatography.

Diazotization

The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[10][] While for ortho-diamines this can lead to intramolecular cyclization, for para-diamines like N-Boc-p-phenylenediamine, the resulting diazonium salt is a versatile intermediate.[12] It can be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring or used in azo coupling reactions.[13]

-

Diazotization: Dissolve N-Boc-p-phenylenediamine (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

-

Coupling: Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.

-

Workup and Isolation: Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extracts, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Susceptibility to Oxidation

Like other p-phenylenediamine derivatives, the N-Boc protected version is susceptible to oxidation. The oxidation can proceed via one-electron transfer to form a stable radical cation.[14][15] In the presence of strong oxidizing agents or under electrochemical conditions, further oxidation to quinone-diimine type species can occur.[16] This reactivity is important to consider, as it can lead to undesired side products or coloration of samples upon exposure to air and light.

Conclusion

N-Boc-p-phenylenediamine is a strategically designed intermediate that allows for selective functionalization of its free primary amine. This guide has detailed the principal reactions this amine undergoes, including acylation, sulfonylation, alkylation, and palladium-catalyzed amination, providing specific protocols and quantitative data to aid in experimental design. Understanding the nucleophilic character of the free amine, its susceptibility to oxidation, and its ability to form versatile diazonium salts allows researchers to effectively utilize this compound in the synthesis of complex target molecules for the pharmaceutical and materials science industries.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. [PDF] The Buchwald-Hartwig Amination after 25 Years. | Semantic Scholar [semanticscholar.org]

- 10. Diazotisation [organic-chemistry.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Silica surface modification via diazotization of p-phenylenediamine: a stationary phase for HPLC - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Prediction of the standard potentials for one-electron oxidation of N,N,N′,N′ tetrasubstituted p-phenylenediamines by calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Selective Mono-Boc Protection of 4-Aminoaniline

Application Note

Introduction

The selective protection of one amino group in symmetrical diamines is a crucial transformation in organic synthesis, particularly for the preparation of intermediates in drug discovery and materials science. 4-Aminoaniline (also known as p-phenylenediamine) is a common building block, and its mono-N-Boc protected derivative, tert-butyl (4-aminophenyl)carbamate, is a versatile intermediate for further functionalization. The primary challenge in the protection of 4-aminoaniline lies in achieving mono-selectivity, as the reaction can readily yield the di-protected byproduct.

This protocol details a robust and highly selective method for the mono-Boc protection of 4-aminoaniline. The strategy relies on the in-situ generation of one equivalent of hydrochloric acid (HCl) to protonate one of the amino groups. The resulting mono-ammonium salt is deactivated towards nucleophilic attack, allowing the remaining free amino group to react selectively with di-tert-butyl dicarbonate ((Boc)₂O). This "one-pot" procedure offers high yields of the desired mono-protected product while minimizing the formation of the di-protected species.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminoaniline | 1.0 equiv | [1] |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.0 - 1.5 equiv | [1] |

| Methanol (Solvent) | Anhydrous | [2] |

| Acid Source (in-situ HCl generation) | Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂) | [2] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [1][2] |

| Reaction Time | 1 - 3 hours | [1][3] |

| Product: tert-Butyl (4-aminophenyl)carbamate | ||

| Yield | 81.5 - 97.7% | [4] |

| Appearance | Beige to brown crystalline powder | [5] |

| Melting Point | 113-115 °C | [5][6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.19 (d, J = 8 Hz, 2H), 6.75 (d, J = 8 Hz, 2H), 6.40 (bs, 1H), 4.90 (bs, 1H), 1.51 (s, 9H) | [7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.63, 152.12, 130.84, 121.71, 115.75, 80.46, 28.38 | [7] |

Experimental Protocol

Materials:

-

4-Aminoaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Diamine: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoaniline (1.0 equiv) in anhydrous methanol.

-

In-situ Acid Generation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add chlorotrimethylsilane (1.0 equiv) dropwise. A white precipitate of the mono-hydrochloride salt of 4-aminoaniline may form.

-

Equilibration: Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete formation of the mono-protonated diamine.

-

Addition of (Boc)₂O: To the suspension, add a solution of di-tert-butyl dicarbonate (1.0-1.1 equiv) in anhydrous methanol dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Redissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize the HCl and remove any unreacted (Boc)₂O, and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl (4-aminophenyl)carbamate.

-

Purification (if necessary): The crude product is often of high purity. However, if further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization.[4]

Mandatory Visualization

Caption: Experimental workflow for the selective mono-Boc protection of 4-aminoaniline.

References

- 1. bioorg.org [bioorg.org]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl (4-aminophenyl)carbamate [oakwoodchemical.com]

- 4. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 5. N-BOC-p-phenylenediamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. N-BOC-p-phenylenediamine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. rsc.org [rsc.org]

Application Notes and Protocols: Tert-Butyl (4-aminophenyl)carbamate in Polymer Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl (4-aminophenyl)carbamate is a valuable bifunctional monomer used in polymer chemistry. Its structure incorporates a free amine group amenable to polymerization and a tert-butyloxycarbonyl (Boc)-protected amine. This protecting group strategy offers several advantages: it enhances the solubility of the resulting polymers in common organic solvents and provides a latent reactive site. The Boc group is stable under various conditions but can be readily removed under acidic or thermal conditions to yield a primary amine, enabling further functionalization or altering the polymer's properties. This dual functionality makes it a versatile building block for synthesizing a range of advanced polymers, including polyamides, polyimides, and soluble precursors to conductive polymers like polyaniline.[1]

Key Applications in Polymer Chemistry

-

Synthesis of Soluble Precursor to Polyaniline: The Boc group imparts solubility to the polymer backbone, allowing for the solution-processing of a polyaniline precursor.[1] Subsequent removal of the Boc group can yield conductive polyaniline films and patterns.[1]

-